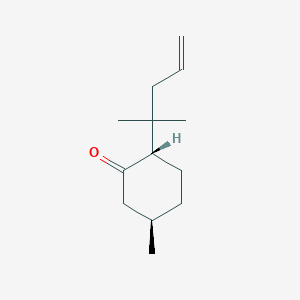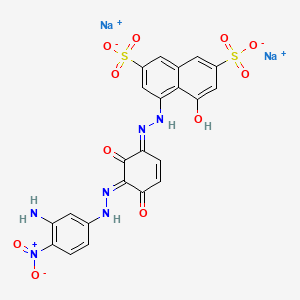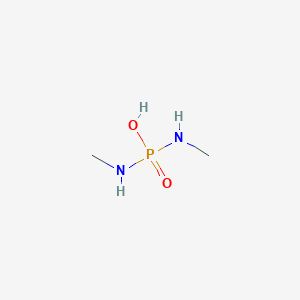
N,N'-Dimethylphosphorodiamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dimethylphosphorodiamidic acid: is an organophosphorus compound characterized by the presence of two methyl groups attached to the nitrogen atoms of a phosphorodiamidic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethylphosphorodiamidic acid typically involves the reaction of phosphorus oxychloride (POCl3) with dimethylamine hydrochloride under controlled conditions. The reaction proceeds as follows: [ \text{POCl}_3 + 2 (\text{CH}_3)_2\text{NH} \cdot \text{HCl} \rightarrow (\text{CH}_3)_2\text{N}-\text{P}(\text{O})\text{Cl}_2 + 2 \text{HCl} ] The resulting intermediate, N,N-dimethylaminophosphoric dichloride, is then hydrolyzed to form N,N’-Dimethylphosphorodiamidic acid: [ (\text{CH}_3)_2\text{N}-\text{P}(\text{O})\text{Cl}_2 + 2 \text{H}_2\text{O} \rightarrow (\text{CH}_3)_2\text{N}-\text{P}(\text{O})(\text{OH})_2 + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of N,N’-Dimethylphosphorodiamidic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dimethylphosphorodiamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorodiamidic acids.
Scientific Research Applications
N,N’-Dimethylphosphorodiamidic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Dimethylphosphorodiamidic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target molecule. The pathways involved often include phosphorylation and dephosphorylation reactions, which are critical for cellular signaling and regulation.
Comparison with Similar Compounds
- N,N-Dimethylphosphoramidic acid
- N,N-Diethylphosphorodiamidic acid
- N,N-Dimethylphosphorothioic acid
Comparison: N,N’-Dimethylphosphorodiamidic acid is unique due to its specific arrangement of methyl groups and the presence of the phosphorodiamidic acid structure. This gives it distinct chemical properties and reactivity compared to similar compounds. For example, N,N-Dimethylphosphoramidic acid has a different reactivity profile due to the absence of one methyl group, while N,N-Diethylphosphorodiamidic acid has different steric and electronic properties due to the presence of ethyl groups instead of methyl groups.
Properties
CAS No. |
70858-15-0 |
|---|---|
Molecular Formula |
C2H9N2O2P |
Molecular Weight |
124.08 g/mol |
IUPAC Name |
bis(methylamino)phosphinic acid |
InChI |
InChI=1S/C2H9N2O2P/c1-3-7(5,6)4-2/h1-2H3,(H3,3,4,5,6) |
InChI Key |
PQXJBPVYLYIVCA-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=O)(NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


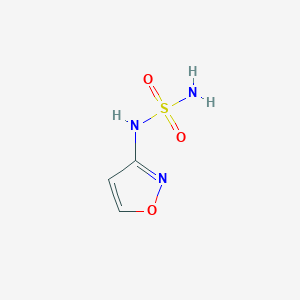
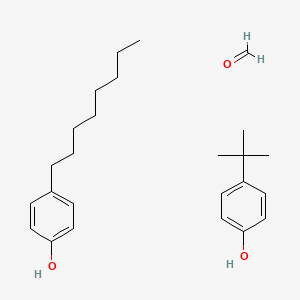




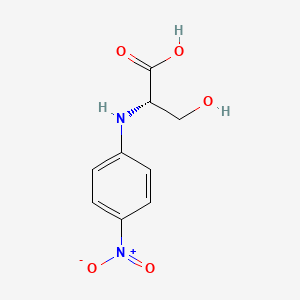
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)
![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)
